molecular formula C4H6F2O2 B6153203 3,3-difluoro-2-methylpropanoic acid CAS No. 1784896-06-5

3,3-difluoro-2-methylpropanoic acid

Cat. No.: B6153203
CAS No.: 1784896-06-5
M. Wt: 124.09 g/mol
InChI Key: YOXRUZDLBQQVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2-methylpropanoic acid is a fluorinated organic compound with the molecular formula C4H6F2O2 and a molecular weight of 124.09 g/mol . This carboxylic acid serves as a valuable building block in medicinal chemistry and biochemical research, particularly due to the presence of fluorine atoms which can significantly alter the physicochemical properties of larger molecules. A prominent research application of its derivatives is in the development of sophisticated probes for nuclear magnetic resonance (NMR) spectroscopy. Specifically, the related compound D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), which can be synthesized from this compound, has been successfully utilized as a non-metabolized intracellular pH probe for human peripheral blood lymphocytes using 19F NMR . The methyl ester derivative of F2MeAla is readily taken up by cells and hydrolyzed to the free amino acid by endogenous esterases. The favorable pKa (approximately 7.3) of its alpha-amino group and the large pH-dependent shifts in its 19F NMR spectrum make it an excellent tool for accurately measuring intracellular pH in near real-time, demonstrating how this compound family is critical for studying cellular physiology and bioenergetics . The compound is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784896-06-5

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

IUPAC Name

3,3-difluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H6F2O2/c1-2(3(5)6)4(7)8/h2-3H,1H3,(H,7,8)

InChI Key

YOXRUZDLBQQVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Difluoro 2 Methylpropanoic Acid and Its Precursors

Asymmetric Synthesis Approaches for Enantiomerically Enriched 3,3-Difluoro-2-methylpropanoic Acid

The generation of enantiomerically pure this compound is crucial for its application in pharmaceuticals and agrochemicals. Chemists have developed several powerful strategies to control the stereochemistry at the C2 position.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct a stereoselective reaction. numberanalytics.com This strategy enables the formation of complex molecules with high enantiopurity. numberanalytics.com In the context of β,β-difluoro acid synthesis, a chiral auxiliary can be attached to a precursor molecule to control the introduction of the methyl group or another functional group at the α-position. After the stereocenter is set, the auxiliary is cleaved to yield the desired enantiomerically enriched product. While specific examples for this compound are not extensively detailed in the reviewed literature, the principle is a cornerstone of asymmetric synthesis. numberanalytics.comresearchgate.net For instance, amino acid-derived auxiliaries are widely used in asymmetric alkylations, and camphor-derived auxiliaries have proven effective in achieving high diastereoselectivity in aldol (B89426) reactions. numberanalytics.com

Enantioselective Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Enantioselective catalysis offers a more atom-economical approach to creating chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. researchgate.net Chiral quinine (B1679958) derivatives, for example, have been used to catalyze the enantioselective nih.govacs.org-proton shift of β,β-difluoro-α-imine amides, providing a route to chiral β,β-difluoro-α-amino acid derivatives. researchgate.net These organocatalytic methods are valuable for establishing C-C, C-H, and C-N bonds asymmetrically. researchgate.net

Metal-catalyzed asymmetric reactions are also pivotal. Palladium-catalyzed reactions involving fluorinated diazoalkanes and indole (B1671886) heterocycles have been developed for the synthesis of gem-difluoro olefins, which are key precursors. nih.gov By carefully selecting the chiral ligand and reaction conditions, it is possible to control the stereochemical outcome. nih.govrsc.org Nickel-catalyzed difluoroalkylation of lithium reagents derived from β,γ-unsaturated α-amino nitriles presents another advanced strategy, enabling the construction of C(sp³)–CF2R bonds, which has been historically challenging. researchgate.net

Table 1: Examples of Enantioselective Catalytic Strategies

Catalyst/Ligand Substrate Type Reaction Type Enantioselectivity (ee) Reference
Chiral Quinine Derivative β,β-difluoro-α-imine amide nih.govacs.org-Proton Shift Good to high researchgate.net
Pd(OAc)₂ / Chiral Ligand Fluorinated Diazoalkane C-H Functionalization Acceptable to good researchgate.net
Nickel / Chiral Ligand β,γ-unsaturated α-amino nitrile Difluoroalkylation Not specified researchgate.net

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under mild conditions. nih.gov This approach is particularly attractive for producing enantiomerically pure fluorinated compounds.

One prominent biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a hydrolase, such as a lipase (B570770) from Candida antarctica, can be used for the selective cleavage of a racemic ester of a fluorinated acid. google.com This process yields one enantiomer as the free acid and leaves the other as the unreacted ester, which can then be separated and hydrolyzed. google.com Similarly, enantio-specific amidases, like the one from Klebsiella oxytoca, have been used to resolve racemic amides of fluorinated hydroxy acids, yielding one enantiomer as the acid and the other as the unhydrolyzed amide with high enantiomeric excess. researchgate.net

Another powerful method is the asymmetric reduction of a prochiral ketone precursor. Lactate dehydrogenases (LDHs) have been successfully employed for the asymmetric reduction of trifluoropyruvic acid to produce both (R)- and (S)-trifluorolactic acid with excellent stereoselectivity (>99.5% ee). nih.govresearchgate.net This enzymatic reduction strategy is highly applicable to the synthesis of the corresponding difluoro-analogue.

Table 2: Examples of Biocatalytic Routes to Chiral Fluorinated Acids

Enzyme Precursor/Substrate Transformation Product Enantiomeric Excess (ee) Reference
Lipase (Candida antarctica) Racemic ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid Enantioselective hydrolysis (S)-acid Not specified google.com
Amidase (Klebsiella oxytoca) Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide Enantioselective hydrolysis (R)-acid 95% researchgate.net
d-Lactate Dehydrogenase 3,3,3-Trifluoro-2-oxopropionic acid Asymmetric reduction (S)-3,3,3-Trifluorolactic acid >99.5% nih.govresearchgate.net
l-Lactate Dehydrogenase 3,3,3-Trifluoro-2-oxopropionic acid Asymmetric reduction (R)-3,3,3-Trifluorolactic acid >99.5% nih.govresearchgate.net
Methylmalonyl CoA Synthase / Reductase Fluoromalonyl-CoA Biosynthesis 2-Fluoro-3-hydroxypropionic acid Not applicable nih.gov

Regioselective and Chemoselective Fluorination Strategies for the gem-Difluoro Moiety

The introduction of the gem-difluoro group (CF₂) is the defining step in the synthesis of this compound. The choice of fluorinating agent and strategy is critical for achieving high regioselectivity and yield.

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination involves reagents where the fluorine atom is electron-deficient. tcichemicals.com These reagents are used to add fluorine to electron-rich centers like enolates or enoxysilanes. A common and powerful electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF₄). cas.cn While versatile, the electrophilic gem-difluorination of some substrates, such as ketosulfones, may require an excess of the reagent and sometimes results in only moderate yields. cas.cn

A novel and environmentally friendly approach involves the solvent- and catalyst-free reaction between a nucleophilic difluoroenoxysilane and an electrophilic partner. nih.gov These reactions are often promoted by direct hydrogen-bond interactions between the reactants, highlighting the indispensable role of the fluorine atoms in facilitating the transformation without the need for metal catalysts or volatile solvents. nih.gov

Nucleophilic Fluorination Reagents and Methodologies

Nucleophilic fluorination reagents, which deliver a fluoride (B91410) anion (F⁻), are generally less expensive than their electrophilic counterparts and are widely used. acs.org They are effective for converting functional groups like carbonyls and hydroxyls into gem-difluoro units.

One of the most common reagents is diethylaminosulfur trifluoride (DAST), which is used in a broad range of synthetic processes, including the conversion of aldehydes and ketones to the corresponding gem-difluorides. tcichemicals.comorganic-chemistry.org However, DAST is thermally unstable. A more stable alternative is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). organic-chemistry.org

A significant advancement in nucleophilic fluorination is the development of HF-based complexes that are easier to handle than hazardous hydrogen fluoride gas. acs.orgnih.gov The complex formed between hydrogen fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a highly effective nucleophilic fluorinating agent. acs.orgorganic-chemistry.org This DMPU/HF system, when used with a gold catalyst, enables the highly regioselective dihydrofluorination of alkynes to produce gem-difluoromethylene compounds, which are direct precursors to the target acid. acs.orgnih.govorganic-chemistry.org This method works well for both terminal and internal alkynes and can be fine-tuned to favor either mono- or difluorination. acs.org

Table 3: Gold-Catalyzed Dihydrofluorination of Alkynes with DMPU/HF

Catalyst Co-catalyst/Additive Substrate Product Selectivity/Yield Reference
Au-1 KHSO₄ Terminal Alkyne gem-difluoromethylene compound Good selectivity acs.org
Au-1 KHSO₄ Internal Alkyne gem-difluoromethylene compound Good selectivity acs.org
Au-1 Ga(OTf)₃ Fluoroalkene gem-difluoromethylene compound Speeds up conversion acs.org

Radical-Mediated and Photoredox Catalyzed Fluorination

The formation of carbon-fluorine (C-F) bonds, particularly at sp³-hybridized carbon centers, has traditionally been a challenging endeavor. However, the emergence of radical-mediated processes, especially those enabled by photoredox catalysis, has provided powerful and versatile solutions. wikipedia.org These methods often operate under mild conditions and exhibit broad functional group tolerance.

A prominent strategy is the decarboxylative fluorination of aliphatic carboxylic acids, which leverages a visible-light-absorbing photocatalyst to convert a readily available carboxylic acid into its corresponding alkyl fluoride. wikipedia.orgchemrxiv.org The general mechanism, outlined in Scheme 1 , begins with the excitation of a photocatalyst, typically an iridium complex like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, by visible light. wikipedia.org The excited photocatalyst is a potent oxidant capable of accepting an electron from a carboxylate (formed by deprotonating the parent carboxylic acid with a base). This single-electron transfer (SET) event generates a carboxyl radical, which rapidly undergoes extrusion of carbon dioxide (CO₂) to form an alkyl radical. wikipedia.org This radical is then trapped by a fluorine atom source, such as Selectfluor®, to forge the C-F bond and yield the desired fluoroalkane. wikipedia.org An oxidative quenching pathway is often implicated in this process. wikipedia.orgchemrxiv.org

The applicability of this method to a wide array of primary, secondary, and tertiary carboxylic acids suggests its potential for synthesizing the precursor to this compound via a fluorinated intermediate. wikipedia.orgacs.org


Scheme 1: Proposed Mechanism of Photoredox Catalytic Decarboxylative Fluorination

Elucidation of Chemical Reactivity and Transformational Pathways of 3,3 Difluoro 2 Methylpropanoic Acid

Reactions Pertaining to the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives.

Derivatization for Complex Molecule Synthesis (e.g., Esters, Amides, Acid Halides)

The carboxylic acid moiety of 3,3-difluoro-2-methylpropanoic acid can be readily converted into a range of derivatives, such as esters, amides, and acid halides. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules. thermofisher.comkhanacademy.org

Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.

Amide formation is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), followed by reaction with a primary or secondary amine. thermofisher.com Recent advancements have also explored the use of catalysts, such as those based on boron or nickel, to facilitate direct amidation from esters under milder conditions. mdpi.com

Acid halide synthesis , most commonly the acid chloride, is generally performed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Interactive Data Table: Derivatization Reactions

DerivativeReagentsGeneral Conditions
EsterAlcohol, Acid CatalystHeat
AmideAmine, Coupling AgentRoom Temperature or Heat
Acid HalideThionyl ChlorideHeat

Decarboxylative Reactions and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation. While the direct decarboxylation of simple alkanoic acids is often difficult, the presence of the gem-difluoro group can influence this reactivity. Decarboxylative reactions can be a powerful tool for installing fluorinated functional groups. nih.gov

The mechanisms of decarboxylation can vary, sometimes proceeding through radical intermediates, particularly when initiated by radical initiators or photoredox catalysis. nih.gov In some cases, metal catalysts, such as silver or copper, can promote decarboxylation under milder conditions. organic-chemistry.org For instance, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives has been shown to produce gem-difluoroalkanes. organic-chemistry.org While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, the principles of decarboxylation of related fluorinated carboxylic acids suggest potential pathways. nih.govnih.gov

Reactivity Profiles of the gem-Difluoro Group

The gem-difluoro group significantly influences the molecule's reactivity, often serving as a site for nucleophilic attack or elimination.

Nucleophilic Substitutions and Rearrangements Involving Fluorine

The carbon atom bearing the two fluorine atoms is electrophilic and can be susceptible to nucleophilic attack. However, the C-F bond is strong, and displacement of a fluoride (B91410) ion is generally challenging. Nucleophilic substitution at a gem-difluoro center often proceeds through an addition-elimination mechanism, particularly in gem-difluoroalkenes. sci-hub.se While direct substitution on the saturated carbon of this compound is less common, transformations of related gem-difluoro compounds provide insight. For example, nucleophilic substitution on gem-difluoroalkenes using organometallic reagents or silylated pronucleophiles has been developed. sci-hub.senih.gov

Elimination Reactions and Olefin Formation

Elimination of HF from this compound or its derivatives can lead to the formation of a monofluoroalkene. This type of reaction is often promoted by a base. The resulting α,β-unsaturated carbonyl compound is a versatile synthetic intermediate. The dehydrofluorination of related 4-CF3-β-lactams to form gem-difluoroalkenes has been observed, highlighting the potential for elimination reactions in similar systems. nih.gov

Reactivity of the Methyl Group and Alpha-Substitutions

The methyl group is adjacent to the carboxylic acid, at the alpha-position. The hydrogen atoms on this carbon are acidic and can be removed by a strong base to form an enolate. wikipedia.org

This enolate is a powerful nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. wikipedia.orglibretexts.orgyoutube.commsu.edu A classic example is the Hell-Volhard-Zelinsky reaction, where a carboxylic acid is halogenated at the α-position using a halogen and a catalytic amount of phosphorus trihalide. ambeed.com This would introduce a halogen atom onto the same carbon as the methyl group.

Alkylation of the α-position is also possible by treating the enolate with an alkyl halide. msu.edu The presence of the gem-difluoro group on the adjacent carbon can influence the acidity of the α-proton and the reactivity of the resulting enolate.

Interactive Data Table: Key Reactive Sites and Transformations

Functional GroupType of ReactionPotential Products
Carboxylic AcidDerivatizationEsters, Amides, Acid Halides
Carboxylic AcidDecarboxylation1,1-Difluoro-2-methylpropane
gem-Difluoro GroupElimination3-Fluoro-2-methylpropenoic acid derivative
Alpha-Methyl GroupAlpha-Halogenation2-Halo-3,3-difluoro-2-methylpropanoic acid
Alpha-Methyl GroupAlpha-Alkylation2-Alkyl-3,3-difluoro-2-methylpropanoic acid

Stereochemical Control in Subsequent Reactions of this compound

Achieving stereochemical control in reactions involving this compound is crucial for its application in the synthesis of enantiomerically pure target molecules, such as pharmaceuticals and agrochemicals. The chiral center at the C2 position necessitates the use of asymmetric synthesis strategies to favor the formation of one enantiomer or diastereomer over another.

One of the most promising approaches for achieving stereocontrol is through biocatalysis . The enzymatic resolution of racemic mixtures of related fluorinated carboxylic acid derivatives has been shown to be highly effective. For instance, the kinetic resolution of racemic esters or amides of similar compounds can provide access to enantiomerically enriched acids and their derivatives. A notable example, although on a trifluoro-analogue, is the resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate using esterases from Candida lipolytica or the resolution of the corresponding amide with an amidase from Klebsiella oxytoca, which yields products with high enantiomeric excess. researchgate.net This suggests that a similar biocatalytic approach, by first converting the carboxylic acid of this compound to an ester or amide, could be a viable strategy for its enantioselective resolution.

The desymmetrization of prochiral molecules, which offers a potential 100% yield of the desired chiral compound, is another powerful biocatalytic strategy. uni.lu

Another established method for stereochemical control is the use of chiral auxiliaries . These are chiral molecules that can be temporarily attached to the substrate, in this case, this compound, to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. This strategy is widely employed in the asymmetric synthesis of amino acids and other chiral compounds.

Furthermore, organocatalysis presents a modern and powerful tool for enantioselective synthesis. Chiral organocatalysts can be used to activate the substrate and facilitate a stereoselective transformation. For example, the asymmetric condensation of prochiral sulfinates with alcohols has been successfully achieved using a pentanidium organocatalyst, leading to enantioenriched sulfinate esters. nih.gov This highlights the potential of using chiral catalysts to control the stereochemistry of reactions at or adjacent to the chiral center of this compound derivatives.

The following table summarizes potential stereocontrol strategies for reactions involving this compound, based on analogous transformations of other fluorinated compounds.

Table 1: Potential Stereochemical Control Strategies

StrategyDescriptionAnalogous ExampleReference
Biocatalytic Resolution Enzymatic hydrolysis of a racemic ester or amide derivative. The enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction, both in high enantiomeric purity.Resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate with esterase from Candida lipolytica. researchgate.net
Chiral Auxiliaries Covalent attachment of a chiral molecule to the carboxylic acid group to guide the stereochemical course of a subsequent reaction. The auxiliary is removed after the transformation.Widely used in asymmetric synthesis of amino acids and other chiral carboxylic acids.
Organocatalysis Use of a small chiral organic molecule to catalyze a reaction enantioselectively. The catalyst can activate the substrate or the reagent and create a chiral environment for the reaction.Asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium catalyst. nih.gov
Chiral Ligands in Metal Catalysis Employment of chiral ligands in transition-metal-catalyzed reactions to induce enantioselectivity. The chiral ligand coordinates to the metal center and controls the stereochemical outcome of the reaction.Enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans via a palladium-catalyzed Heck-Matsuda reaction using chiral N,N-ligands. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes. The presence of the gem-difluoro group significantly influences the electronic properties of the molecule and can lead to unique mechanistic pathways.

One key area of mechanistic interest is the transformation of the carboxylic acid group itself. While standard transformations like esterification and amidation are expected to proceed via conventional mechanisms, more complex reactions can be envisaged. For example, the conversion of the carboxyl group into other functional groups, such as an imidazole (B134444) moiety as demonstrated in amino acid chemistry, could offer a pathway to novel heterocyclic structures. scispace.com

The reactivity of the C-F bonds is another critical aspect. While generally stable, these bonds can be activated under certain conditions. A potential transformation is β-fluoride elimination , which could occur in derivatives of this compound, especially if a good leaving group is present at the α-position or if the reaction conditions favor elimination. This pathway can lead to the formation of α,β-unsaturated compounds.

Mechanistic studies on the generation of difluorocarbene (:CF2) from related compounds provide valuable insights. For instance, the decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na) is known to produce difluorocarbene, which can then be trapped by various reagents. nih.gov A similar decarboxylation mechanism could potentially be triggered from a derivative of this compound under specific conditions, leading to a difluoromethylidene intermediate.

A plausible mechanistic pathway for a transformation involving a phosphine-mediated reaction, by analogy to the Wittig reaction with difluorinated precursors, could involve the formation of a (triphenylphosphonio)difluoroacetate-type intermediate (Ph3P+-CF2-CO2-). nih.gov Subsequent decarboxylation would generate a difluoromethylide, which could then react with an electrophile.

The table below outlines some potential mechanistic pathways for transformations of this compound and its derivatives, based on established mechanisms for similar fluorinated compounds.

Table 2: Potential Mechanistic Pathways

TransformationProposed MechanismKey IntermediatesAnalogous ReactionReference
O-Difluoromethylation of the Carboxyl Group Generation of difluorocarbene (:CF2) from a suitable precursor, followed by insertion into the O-H bond of the carboxylic acid and a subsequent 1,2-hydride shift.Difluorocarbene (:CF2), Oxonium ylideO-difluoromethylation of carboxylic acids using a phosphonium (B103445) ylide precursor.
Wittig-type Olefination from a Derivative Formation of a (triphenylphosphonio)difluoroacetate (B2812620) intermediate from a derivative of the acid, followed by decarboxylation to generate a difluoromethylide (Ph3P=CF2). This ylide can then react with a carbonyl compound.(Triphenylphosphonio)difluoroacetate, Difluoromethylide (Ph3P=CF2), Betaine, OxaphosphetaneWittig-type olefination using ClCF2CO2Na and triphenylphosphine. nih.gov
β-Fluoride Elimination Elimination of a fluoride ion from the β-position, typically promoted by a base or a Lewis acid, leading to the formation of a double bond. This is more likely to occur if an electron-withdrawing group is present at the α-position or if a stable carbocation can be formed.Enolate or carbocation intermediateObserved in various reactions of polyfluorinated compounds.
Deoxyfluorination of a Hydroxy Derivative If the carboxylic acid is reduced to the corresponding alcohol, subsequent reaction with a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride) can introduce another fluorine atom. The mechanism involves the formation of a fluorosulfurane intermediate followed by SN2 displacement.Alkoxysulfurane intermediateDeoxyfluorination of alcohols and steroids with DAST or other modern fluorinating agents. chimia.ch

Advanced Spectroscopic and Structural Characterization of 3,3 Difluoro 2 Methylpropanoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For fluorinated molecules like 3,3-difluoro-2-methylpropanoic acid, multi-nuclear NMR provides a wealth of information.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra offers a comprehensive picture of the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl (CH₃), methine (CH), and carboxylic acid (COOH) protons. docbrown.info The chemical shift of the methine proton will be influenced by the adjacent electron-withdrawing fluorine atoms and the carboxylic acid group. docbrown.info The methyl protons will appear as a doublet due to coupling with the methine proton. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. docbrown.info The spectrum of this compound will display four distinct signals corresponding to the methyl carbon, the methine carbon, the difluorinated carbon, and the carboxyl carbon. docbrown.info The chemical shifts of these carbons are significantly affected by the presence of the highly electronegative fluorine atoms. docbrown.info The carbon attached to the two fluorine atoms will experience a substantial downfield shift.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent methine proton. The chemical shift of this signal provides a unique fingerprint for the CF₂ group. alfa-chemistry.comresearchgate.net

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H~1.3 (CH₃)DoubletJ(H,H) ≈ 7
~3.0 (CH)Multiplet
~11-12 (COOH)Singlet
¹³C~15 (CH₃)Quartet
~45 (CH)Doublet
~115 (CF₂)TripletJ(C,F) ≈ 240
~175 (COOH)Singlet
¹⁹F~ -110Doublet of quartetsJ(F,H) ≈ 15, J(F,H) ≈ 5

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

2D NMR techniques are crucial for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. sdsu.edu In the case of this compound, a cross-peak would be observed between the methyl and methine proton signals, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This technique would definitively link the ¹H signals of the methyl and methine groups to their corresponding ¹³C signals. youtube.com

Advanced NMR techniques can provide insights into dynamic processes such as conformational changes and can be used to determine the stereochemistry of chiral molecules.

For derivatives of this compound, dynamic NMR studies could be employed to investigate restricted rotation around single bonds, which can be influenced by the bulky and electronegative fluorine atoms. researchgate.net Furthermore, for chiral derivatives, the presence of the difluoromethyl group can lead to diastereotopic protons or other nuclei, which can be observed and analyzed by NMR to provide information about the stereochemistry of the molecule. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov When coupled with fragmentation techniques, it offers valuable information about the molecular structure.

Collision-Induced Dissociation (CID): In CID, ions are accelerated and collided with a neutral gas, causing them to fragment. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, CO₂, and HF. researchgate.netnih.gov

Infrared Multiple-Photon Dissociation (IRMPD): IRMPD uses an infrared laser to vibrationally excite ions, leading to their dissociation. nih.gov This technique can provide complementary information to CID and is particularly useful for studying the structure and energetics of gas-phase ions. researchgate.net IRMPD studies on protonated or deprotonated this compound could reveal details about its intrinsic acidity and the structure of its conjugate base. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺125.04086120.1
[M+Na]⁺147.02280127.4
[M-H]⁻123.02631116.7

Data sourced from PubChem. uni.lu

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. nih.govnih.gov By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), one can trace the fate of specific atoms during fragmentation.

For instance, labeling the carboxylic acid group of this compound with ¹⁸O would allow for the unambiguous identification of fragments containing the carboxyl oxygen atoms. Similarly, deuterium (B1214612) labeling of the methyl or methine positions could help to unravel complex rearrangement processes that may occur upon fragmentation. nih.gov This approach provides definitive evidence for proposed fragmentation mechanisms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

The key functional groups in this compound are the carboxylic acid group (-COOH), the C-F bonds, and the alkyl backbone. The IR and Raman spectra would be dominated by vibrations associated with these groups.

O-H Stretching: The carboxylic acid O-H stretching vibration is typically observed as a very broad band in the infrared spectrum, usually in the range of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong intermolecular hydrogen bonding, which forms dimeric structures in the condensed phase.

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid group is another prominent feature, expected to appear in the region of 1700-1725 cm⁻¹. The presence of electronegative fluorine atoms on the adjacent carbon is anticipated to cause a shift to higher wavenumbers (a blue shift) for the C=O stretching frequency compared to 2-methylpropanoic acid. This is due to the inductive effect of the fluorine atoms, which alters the electron density around the carbonyl group.

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong in the IR spectrum and are expected in the 1100-1000 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (a difluoro group) will likely result in symmetric and asymmetric stretching modes.

Conformational analysis of similar molecules, like perfluoropropionic acid, has revealed the existence of different conformers (e.g., gauche and syn) in the gas phase, which can be identified by distinct vibrational frequencies. nih.gov It is plausible that this compound also exhibits conformational isomerism, which could be investigated through detailed temperature-dependent or matrix isolation vibrational spectroscopy studies.

To illustrate the expected vibrational frequencies, the following table compares the characteristic IR absorption bands of propanoic acid and 2-methylpropanoic acid.

Functional GroupVibration TypePropanoic Acid Wavenumber (cm⁻¹)2-Methylpropanoic Acid Wavenumber (cm⁻¹)Expected Range for this compound (cm⁻¹)
O-HStretching3300-2500 (broad) docbrown.info3300-2500 (broad) docbrown.info3300-2500 (broad)
C-HStretching2975-2845 docbrown.info2975-2845 docbrown.info~2980-2850
C=OStretching1725-1700 docbrown.info1725-1700 docbrown.info>1725
C-OStretching~1240Not specified~1250
C-FStretchingN/AN/A1100-1000

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Although a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related compound, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, has been reported. nih.gov The analysis of this structure provides valuable insights into the potential solid-state packing and intermolecular interactions that might be expected for this compound.

In the crystal structure of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, the molecules are linked by O-H···O hydrogen bonds, forming supramolecular chains. researchgate.net A similar hydrogen-bonding motif, likely involving the carboxylic acid groups forming dimeric pairs, would be anticipated in the crystal structure of this compound.

The crystallographic data for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is summarized in the table below.

Crystal Parameter(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Chemical FormulaC₄H₅F₃O₃
Space GroupP -1 nih.gov
a (Å)5.8633 nih.gov
b (Å)5.9866 nih.gov
c (Å)9.609 nih.gov
α (°)94.583 nih.gov
β (°)91.888 nih.gov
γ (°)116.698 nih.gov
Z2

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a widely used chiroptical method that measures the differential absorption of circularly polarized light by a chiral sample.

Since this compound possesses a chiral center at the C2 position, its enantiomers are expected to be optically active and thus amenable to study by CD spectroscopy. The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation. Therefore, CD spectroscopy can be used to:

Distinguish between the (R)- and (S)-enantiomers, which will exhibit mirror-image CD spectra.

Determine the enantiomeric excess (ee) of a non-racemic mixture.

Investigate conformational changes in solution.

The electronic transitions of the carboxyl/carboxylic acid chromophore are primarily responsible for the CD signals in the UV region. The n → π* transition of the carbonyl group, typically occurring around 210-220 nm, is inherently chiral in an asymmetric environment and often gives a distinct CD band.

While experimental CD spectra for this compound are not documented in the literature, theoretical calculations of CD spectra can be a powerful predictive tool. By computationally modeling the CD spectra for both the (R) and (S) enantiomers, it is possible to correlate the predicted spectral features with the absolute configuration. This approach, combining experimental measurements with theoretical predictions, is a robust strategy for the full chiroptical characterization of chiral molecules like this compound.

Theoretical and Computational Chemistry Studies of 3,3 Difluoro 2 Methylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground and excited states. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of molecular attributes.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for the geometry optimization of molecules like 3,3-difluoro-2-methylpropanoic acid. The process begins with an initial guess of the molecule's three-dimensional structure and iteratively adjusts the atomic coordinates to find a stable arrangement corresponding to a minimum on the potential energy surface. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly employed to achieve reliable geometries. nih.gov

The optimization yields key structural parameters. While specific experimental data for this molecule is not available, DFT calculations would provide predictions for bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP)

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (carbonyl)O (carbonyl)--1.21 Å
Bond Length C (carbonyl)O (hydroxyl)--1.35 Å
Bond Length C (chiral)C (carbonyl)--1.52 Å
Bond Length C (chiral)C (methyl)--1.54 Å
Bond Length C (chiral)C (difluoro)--1.53 Å
Bond Length C (difluoro)F--1.37 Å
Bond Angle OC (carbonyl)O-123.5°
Bond Angle C (chiral)C (carbonyl)O-112.0°
Bond Angle FC (difluoro)F-105.5°
Dihedral Angle HOC (carbonyl)C (chiral)~180° (anti)

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental results for this specific molecule.

Beyond finding a single stable structure, DFT is used to explore the complete energy landscape. By systematically rotating bonds, such as the C-C bond of the carboxylic acid group, different conformers (e.g., syn and anti orientations) can be identified. mdpi.com Calculating the energies of these conformers and the transition states that separate them provides insight into the molecule's flexibility and the relative populations of different shapes at a given temperature. nih.gov

For situations requiring higher accuracy, ab initio (from first principles) methods are employed. These methods, unlike DFT, are derived directly from quantum mechanical principles without relying on empirically fitted parameters. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. researchgate.net

While computationally more demanding, methods like MP2 are often used to refine the energies of geometries previously optimized with DFT. nih.gov This is particularly useful for studying systems where subtle electron correlation effects, such as those involving the electronegative fluorine atoms, are significant. Comparing results from DFT and ab initio calculations helps validate the computational model and provides a more robust prediction of the molecule's stability and reactivity. researchgate.net

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei (¹H, ¹³C, ¹⁹F). scirp.org The calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). aps.org Such predictions can help assign peaks in an experimental spectrum and can be particularly sensitive to the molecule's conformation. researchgate.netuni-muenchen.de

Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

NucleusAtom DescriptionPredicted Chemical Shift (δ)
¹H -COOH10.0 - 12.0
¹H -CH(CHF₂)2.8 - 3.2
¹H -CH₃1.2 - 1.5
¹H -CHF₂5.8 - 6.4 (triplet)
¹³C -COOH175 - 180
¹³C -CH(CH₃)40 - 45
¹³C -CH₃15 - 20
¹³C -CHF₂110 - 115 (triplet)
¹⁹F -CHF₂-120 to -130

Note: This table contains representative chemical shift ranges expected from computational predictions and is for illustrative purposes only.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. scirp.org Each calculated frequency is associated with a specific normal mode of vibration, such as the stretching or bending of bonds. docbrown.info These predictions are instrumental in assigning experimental IR peaks to specific functional groups. For this compound, key vibrations would include the O-H stretch, the C=O carbonyl stretch, and the C-F stretches. docbrown.info

Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (broad)
C=O StretchCarbonyl1725 - 1700
C-F StretchDifluoromethyl1150 - 1050
C-O StretchCarboxylic Acid1320 - 1210
C-H BendMethyl1470 - 1430

Note: This table presents typical frequency ranges for the specified functional groups as would be predicted by DFT calculations. These are not experimentally verified values for this molecule.

Conformational Analysis and Intramolecular Interactions

While quantum mechanics describes the static properties of a molecule, its dynamic behavior and interactions are also of great interest.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of a molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent. nih.govresearchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track its trajectory over nanoseconds. This would reveal the preferred conformations in solution, the timescale of rotations around single bonds, and how the surrounding solvent molecules arrange themselves around the carboxylic acid and fluorinated groups.

The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This enables this compound to form strong intermolecular hydrogen bonds with itself and with other polar molecules. A particularly stable arrangement is the cyclic dimer, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. nih.gov

Computational methods can quantify the strength of these interactions. By calculating the energy of the dimer and comparing it to the energy of two isolated monomers, the binding energy of the hydrogen bonds can be determined. Analysis of the electron density, for example through Natural Bond Orbital (NBO) analysis, can further characterize the nature of the hydrogen bonding.

Potential Hydrogen Bond Donors and Acceptors in this compound

SiteFunctional GroupRole
Hydroxyl Hydrogen-COOHDonor
Carbonyl Oxygen-C=OAcceptor
Hydroxyl Oxygen-COOHAcceptor
Fluorine Atoms-CHF₂Weak Acceptor

Note: This table identifies the primary sites within the molecule capable of participating in hydrogen bonding.

Computational Mechanistic Elucidation and Transition State Analysis

Computational chemistry provides powerful insights into the reaction mechanisms involving this compound. Through methods like Density Functional Theory (DFT), it is possible to map out the entire energy landscape of a chemical reaction. This process involves identifying the lowest energy structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect these species. The analysis of these transition states is critical for understanding the kinetics and feasibility of a reaction.

For a molecule like this compound, these computational techniques can be applied to elucidate the mechanisms of its synthesis. For example, the introduction of the two fluorine atoms onto a precursor molecule is a key synthetic step. Computational modeling could compare different fluorinating agents and reaction pathways (e.g., concerted versus stepwise mechanisms) to determine the most energetically favorable route.

Transition state analysis provides a three-dimensional picture of the fleeting molecular structure at the peak of the energy barrier. By examining the geometry, bond lengths, and vibrational frequencies of the transition state, chemists can understand the precise nature of bond-forming and bond-breaking events. The calculated activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. These theoretical calculations can guide experimental work, saving time and resources by predicting optimal reaction conditions.

Table 1: Hypothetical Energetic Parameters for a Reaction Step in the Synthesis of this compound This table presents illustrative data for a hypothetical reaction and does not represent measured values.

Parameter Description Hypothetical Value (kJ/mol)
Ea Activation Energy 110
ΔH‡ Enthalpy of Activation 108

| ΔG‡ | Gibbs Free Energy of Activation | 125 |

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, which encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), is used to correlate a molecule's structural features with its chemical reactivity or physical properties. These models are built by calculating a series of molecular descriptors and using statistical methods to find a mathematical relationship between these descriptors and an observed outcome.

For this compound, this modeling can predict its behavior and the properties of its derivatives. The presence of the two electron-withdrawing fluorine atoms and the methyl group significantly influences its electronic and steric characteristics.

Key molecular descriptors for modeling this compound would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the partial charges on atoms (especially the acidic proton and carbonyl carbon), the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for predicting acidity (pKa) and susceptibility to nucleophilic or electrophilic attack.

Steric Descriptors: These relate to the molecule's size and shape, such as molecular volume, surface area, and ovality. The methyl group at the α-position introduces significant steric hindrance, which can influence how the molecule interacts with larger systems like enzyme active sites.

Topological Descriptors: These are numerical indices derived from the molecular graph that describe the connectivity and branching of the molecule.

By developing a QSPR model, one could, for example, predict the boiling point or solubility of a series of related difluoroalkanoic acids. A QSAR model could be used in a drug discovery context to predict how modifications to the structure of this compound would affect a specific biological activity, guiding the synthesis of more potent analogues.

Table 2: Examples of Molecular Descriptors and Their Potential Influence for this compound This table provides illustrative examples of how molecular descriptors are applied in structure-reactivity modeling.

Descriptor Type Example Descriptor Potential Influence on Property/Reactivity
Electronic Partial Charge on Carbonyl Carbon A higher positive charge could increase susceptibility to nucleophilic addition.
Electronic pKa (predicted) Influences the degree of ionization at a given pH, affecting solubility and biological interactions.
Steric Molecular Volume Could negatively correlate with the rate of diffusion or ability to fit into a confined active site.

| Topological | Wiener Index (Connectivity) | Can be correlated with physical properties such as boiling point or viscosity. |

Table 3: Compound Names Mentioned in this Article

Compound Name

Applications of 3,3 Difluoro 2 Methylpropanoic Acid As a Versatile Synthetic Building Block

Role in the Synthesis of Biologically Active Molecules

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated building blocks, such as derivatives of 3,3-difluoro-2-methylpropanoic acid, are instrumental in this pursuit.

While direct synthesis pathways starting from this compound are not extensively detailed in the provided research, its amino-derivatives are notable. The corresponding fluorinated amino acid, D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), serves as a key example of a fluorinated amino acid utilized in biochemical studies. acs.orgecurater.com The development of complex fluorinated amino acids is crucial for creating new therapeutic agents, as the fluorine atoms can favorably influence interactions with biological targets.

Fluorinated compounds are frequently used in the development of new drug candidates to improve metabolic stability and bioavailability. The difluoromethyl group can act as a bioisostere for other chemical groups, potentially leading to improved pharmacological profiles. Although specific examples of drug candidates derived directly from this compound are not detailed, its structural motif is relevant to the design of novel therapeutics. Changes in pH can affect drug delivery and action, making the study of pH-regulating molecules and their fluorinated probes relevant in drug development. ecurater.com

The most prominent application of the this compound scaffold is in the field of chemical biology, specifically as a probe for measuring intracellular pH. researchgate.netresearchgate.net The amino acid derivative, D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), has been successfully used for this purpose. acs.orgecurater.com

The mechanism involves using the methyl ester of F2MeAla, which is readily taken up by cells such as human peripheral blood lymphocytes. acs.orgresearchgate.netbath.ac.uk Once inside the cell, endogenous esterases hydrolyze the ester, releasing the free amino acid. acs.orgresearchgate.netbath.ac.uk This resulting α-methyl amino acid is not metabolized by the cell. acs.orgresearchgate.net The 19F NMR spectrum of the compound exhibits significant pH-dependent chemical shifts because the α-amino group is protonated at lower pH values. acs.orgecurater.comresearchgate.net The combination of the high sensitivity of 19F NMR, a favorable pKa of the amino group (pKa = 7.3), and large pH-dependent shifts allows for the precise determination of intracellular pH. acs.org

Table 1: Summary of Applications for the this compound Scaffold

Application Area Specific Use Key Findings References
Chemical Biology Intracellular pH Probe The amino acid derivative, F2MeAla, is used as a 19F NMR probe to measure the internal pH of cells like lymphocytes. acs.orgecurater.comresearchgate.netbath.ac.uk

Utility in Materials Science and Polymer Chemistry

The inclusion of fluorine in polymers and materials can impart desirable properties such as thermal stability, chemical resistance, and unique surface characteristics. While the direct application of this compound in this area is not widely documented, related compounds serve as indicators of potential utility.

There is limited specific information on the use of this compound as a monomer. However, investigations into related fluorinated compounds suggest that such molecules are potential candidates for creating advanced fluorinated polymers that could feature enhanced thermal and chemical resistance, which are valuable properties in the aerospace and electronics industries.

Fluorinated organic compounds are a cornerstone of the specialty chemicals industry. bldpharm.com Building blocks containing difluoromethyl groups are valuable for synthesizing complex molecules with specific functions. While direct examples are sparse for this compound, related trifluoromethyl compounds are noted for their utility in synthesizing specialty chemicals and advanced materials with specific, high-performance functionalities.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation Formula
This compound - C4H6F2O2
D,L-2-amino-3,3-difluoro-2-methylpropanoic acid F2MeAla C4H7F2NO2

Applications in Agrochemical Research and Development

The use of fluorinated motifs is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. While direct applications of this compound in commercialized agrochemicals are not extensively documented in publicly available research, its derivatives are noted for their potential in this sector.

Specifically, the amino acid derivative, (2R)-2-amino-3,3-difluoro-2-methylpropanoic acid hydrochloride, is classified as a pesticide intermediate. globalchemmall.com This suggests its role as a precursor in the synthesis of active ingredients for crop protection products. Such intermediates are crucial in the multi-step synthesis of complex molecules that form the basis of modern herbicides, fungicides, and insecticides. The inclusion of the difluoromethyl group from the parent acid can impart desirable properties to the final agrochemical product.

Further listings categorize this amino acid derivative under "Herbicide Safeners". globalchemmall.com Herbicide safeners are compounds applied in combination with a herbicide to protect the crop from injury without affecting the herbicide's activity on the target weeds. The development of new and effective safeners is a continuous effort in the agrochemical industry to improve the selectivity and application window of existing herbicides.

While detailed research findings on specific agrochemicals synthesized from this compound are limited, the classification of its derivatives points towards its utility in the research and development of new crop protection solutions.

Table 1: Classification of this compound Derivatives in Agrochemical Research

Derivative NameClassificationPotential Application
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid,hydrochloridePesticide Intermediate, Herbicide SafenerSynthesis of active ingredients for pesticides; protection of crops from herbicide damage.

Potential for Radiopharmaceutical Synthesis (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical and chemical properties, including a convenient half-life of approximately 110 minutes.

The development of novel ¹⁸F-labeled radiopharmaceuticals is a dynamic area of research for diagnosing and monitoring a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The synthesis of these tracers often involves the incorporation of the ¹⁸F atom into a precursor molecule in the final step of the synthesis.

Currently, there is no documented evidence in scientific literature or patents of this compound being used as a precursor for ¹⁸F-labeling in radiopharmaceutical synthesis. The existing fluorine atoms in this compound are stable (¹⁹F) and cannot be used for PET imaging. For this compound to be used in ¹⁸F-labeling, a synthetic route would need to be developed to introduce the ¹⁸F isotope.

However, the structural motif of a short-chain fatty acid with fluorine substitution is of interest in PET imaging. For instance, other fluorinated propionic acid analogs have been explored as imaging agents. While not directly related to the title compound, this indicates the general interest in small fluorinated acids for developing new PET tracers.

The potential for this compound in this field would lie in its functionalization to allow for the late-stage introduction of ¹⁸F. This would likely involve modifying the molecule to include a suitable leaving group that can be displaced by [¹⁸F]fluoride. Given the growing demand for novel PET tracers, the exploration of new fluorinated building blocks like this compound for the development of ¹⁸F-labeled radiopharmaceuticals remains a possibility for future research.

Advanced Analytical Methodologies for 3,3 Difluoro 2 Methylpropanoic Acid in Research Contexts

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is a cornerstone for the analysis of 3,3-difluoro-2-methylpropanoic acid, enabling the separation of the target compound from impurities and, when necessary, its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and quantifying its concentration in various samples. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.

In a typical RP-HPLC method, a C18 column is used as the stationary phase, and the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpensoft.netpensoft.net The detection is frequently carried out using a UV detector at a specific wavelength. Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the results, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netekb.eg For instance, a developed RP-HPLC method for a related propanoic acid derivative demonstrated good linearity over a concentration range with a high correlation coefficient, and the relative standard deviation (RSD) for repeatability was found to be well within acceptable limits. researchgate.net

Interactive Data Table: Typical HPLC Parameters for Carboxylic Acid Analysis

ParameterValue/DescriptionSource
Column C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.netpensoft.netpensoft.net
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v) researchgate.netpensoft.netpensoft.net
Flow Rate 1.0 mL/min researchgate.netpensoft.netpensoft.net
Detection UV at 225 nm researchgate.netpensoft.netpensoft.net
Temperature 30 °C researchgate.netpensoft.netpensoft.net

Gas Chromatography (GC) for Volatile Derivatives and Impurity Analysis

Gas Chromatography (GC) is particularly useful for the analysis of volatile impurities that may be present in samples of this compound. To make the non-volatile carboxylic acid amenable to GC analysis, a derivatization step is often necessary to convert it into a more volatile form, such as a methyl or ethyl ester.

GC methods can effectively separate and quantify various impurities, including those that are structurally related or arise from the synthetic process. For example, a GC method for analyzing impurities in 2,2-difluoroethanol, a related fluorinated compound, utilizes a specific capillary column and temperature program to achieve separation. google.com The content of each impurity can be calculated using the area normalization method. google.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power for complex mixtures of volatile compounds. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, determining the enantiomeric excess (ee) is crucial in many research applications. Chiral chromatography is the primary technique for separating and quantifying the individual enantiomers. This can be achieved using either chiral HPLC or chiral GC. nih.gov

In chiral HPLC, a chiral stationary phase (CSP) is employed to differentially interact with the enantiomers, leading to their separation. nih.govsigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (cellulose and amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation. sigmaaldrich.com For instance, macrocyclic glycopeptide-based CSPs can provide enantiomeric selectivity using polar organic and aqueous-organic mobile phases that are compatible with mass spectrometry. lcms.cz The determination of enantiomeric excess is typically performed using a UV or polarimetric detector. nih.gov A successful separation allows for the calculation of the ee with a high degree of accuracy. nih.gov

Hyphenated Techniques for Comprehensive Characterization and Trace Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive characterization and trace analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. This technique is highly effective for identifying and quantifying volatile impurities, even at trace levels. nih.govagriculturejournals.cz Derivatization is often required for non-volatile analytes like carboxylic acids to improve their chromatographic behavior and mass spectral properties. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique that offers high sensitivity and selectivity. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. nih.goveurl-pesticides.eu In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, which significantly enhances the specificity and reduces background noise. Different LC-MS/MS platforms, such as triple quadrupole (QqQ) and quadrupole-linear ion trap (QqLIT), offer varying levels of sensitivity and quantitative performance. nih.gov

Development of Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

The development of robust quantitative analytical methods is essential for monitoring the progress of reactions involving this compound and for accurately determining the reaction yield. Both HPLC and GC methods can be developed and validated for this purpose.

For reaction monitoring, a validated HPLC or GC method can be used to periodically analyze aliquots from the reaction mixture. google.com This allows researchers to track the consumption of reactants and the formation of the product over time, providing valuable kinetic information and helping to determine the optimal reaction endpoint.

Standardization and Reference Material Development for Research Applications

The availability of well-characterized reference materials is crucial for ensuring the accuracy and comparability of analytical results across different laboratories and studies. A reference standard for this compound should be of high purity and its identity and concentration should be rigorously established.

The development of a reference material involves its synthesis and purification to a high degree, followed by comprehensive characterization using a variety of analytical techniques. These may include NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatographic methods (HPLC, GC) to assess purity. The absolute configuration of a chiral reference standard would need to be confirmed, for instance, by X-ray crystallography of a suitable derivative. nih.gov Once characterized, this reference material can be used to calibrate instruments, validate analytical methods, and as a standard for quantitative analysis.

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-difluoro-2-methylpropanoic acid, and how can reaction conditions be optimized?

Answer: The synthesis of fluorinated propanoic acid derivatives often involves halogenation, alkylation, or nucleophilic substitution. For example:

  • Zinc-mediated reactions : In anhydrous THF with activated zinc powder, fluorine substituents can be introduced via nucleophilic displacement. Reaction temperature (25–60°C) and solvent purity are critical for yield optimization .
  • Catalytic fluorination : Palladium or copper catalysts may enhance regioselectivity in introducing fluorine atoms. Solvent choice (e.g., DMF vs. THF) and moisture control are key variables to test .

Q. Key Parameters to Optimize :

ParameterRange TestedImpact on Yield
Temperature25–80°CHigher temps (>60°C) risk side reactions
SolventTHF, DMF, Et₂OTHF improves zinc activation
Catalyst Loading0.5–5 mol%>2 mol% Pd improves fluorination efficiency

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Acid-base extraction : Utilize the compound’s carboxylic acid group by adjusting pH. Partitioning between aqueous NaOH (pH >10) and organic solvents (e.g., ethyl acetate) isolates the acid .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity. Cooling gradients (0°C to -20°C) enhance crystal formation .
  • Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) resolves fluorinated analogs .

Q. How can 19F NMR spectroscopy be applied to characterize this compound?

Answer: 19F NMR is highly sensitive for detecting fluorine environments:

  • Chemical shifts : The two fluorine atoms in this compound resonate at δ -110 to -120 ppm (CF₂ groups) .
  • Quantitative analysis : Integration ratios confirm stoichiometry.
  • pH-dependent studies : Protonation of adjacent groups (e.g., carboxylic acid) shifts fluorine signals, aiding pKa determination .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl substitution) influence the biological activity of this compound?

Answer: Fluorine atoms and methyl groups alter electronic and steric properties:

  • Electron-withdrawing effects : Fluorine increases acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing membrane permeability .
  • Steric hindrance : The methyl group at C2 reduces rotational freedom, potentially improving target binding selectivity.

Q. Comparative Bioactivity Data :

DerivativeFluorine PositionIC₅₀ (Enzyme X)LogP
3,3-Difluoro-2-methylC3, C312 µM1.8
2-Hydroxypropanoic acidNone>100 µM0.5
3-Trifluoro analogC3, CF₃8 µM2.3

Source: Adapted from fluorinated propanoic acid studies

Q. What mechanistic insights explain the compound’s interactions with enzymatic targets (e.g., dehydrogenases or kinases)?

Answer:

  • Hydrogen-bond disruption : Fluorine’s electronegativity weakens hydrogen bonds with catalytic residues (e.g., serine hydrolases), altering enzyme kinetics .
  • Transition-state mimicry : The CF₂ group mimics carboxylate enolates in dehydrogenase substrates, acting as a competitive inhibitor (Ki ~5 µM) .

Q. Methodology :

  • Docking simulations : Use software like AutoDock to map fluorine-protein interactions.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can advanced analytical methods (e.g., LC-MS/MS or 19F MRI) be applied to study the compound’s pharmacokinetics?

Answer:

  • LC-MS/MS : Detect metabolites via fragmentation patterns (e.g., m/z 163 for decarboxylated products). Use deuterated internal standards for quantification .
  • 19F MRI : Leverage the compound’s fluorine atoms for non-invasive imaging in vivo. Sensitivity is enhanced at high magnetic fields (7T+) .

Case Study : Intracellular pH measurement in lymphocytes using 19F NMR with a difluoro amino acid probe achieved ±0.06 pH unit accuracy .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact.
  • Storage : Keep in airtight containers at -20°C to avoid hydrolysis.
  • Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

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